2-Nitro-1-phenylethan-1-one oxime
Description
Contextual Significance of the Nitro and Oxime Functional Groups in Organic Synthesis
The nitro group is a powerful electron-withdrawing group, a characteristic that is extensively exploited in organic reactions. scispace.com Its presence can activate adjacent parts of a molecule, making them more susceptible to nucleophilic attack. scispace.com Furthermore, the nitro group is a versatile functional group that can be readily transformed into a wide array of other functionalities, including amines, nitroso compounds, and oximes, thereby broadening its utility in the synthesis of complex molecules. scispace.comnih.gov The reduction of nitro compounds is a fundamental transformation that can yield various nitrogen-containing groups, with a vast number of catalyst and reducing agent combinations developed for this purpose. nih.gov
Oximes, with the general formula RR'C=N-OH, are typically formed by the reaction of hydroxylamine (B1172632) with aldehydes or ketones. wikipedia.org They are important in organic chemistry for several reasons. They can be hydrolyzed back to the corresponding carbonyl compound and hydroxylamine, and their reduction yields amines. wikipedia.org Oximes also exhibit E/Z isomerism if the groups attached to the carbon are different, and these isomers are often stable enough to be separated. wikipedia.org In recent years, there has been growing interest in the ability of oximes and related compounds to act as nitric oxide (NO) donors, which has significant biological implications. nih.gov
The combination of a nitro and an oxime group within the same molecule, as in 2-Nitro-1-phenylethan-1-one oxime, creates a substrate with multifaceted reactivity, offering potential for the synthesis of novel heterocyclic compounds and other complex organic structures.
Structural Analysis of this compound and Key Features for Chemical Research
The structure of this compound (C8H8N2O3) consists of a phenyl ring attached to an ethanone (B97240) backbone. nih.gov One carbon of the ethanone is double-bonded to an oxime group, while the other carbon bears a nitro group.
Key Structural Features:
Phenyl Group: Provides a rigid scaffold and can influence the reactivity of the molecule through electronic and steric effects.
Oxime Group (-C=NOH): This group can exist as E/Z isomers and is a site for various reactions, including reduction, rearrangement, and O-alkylation. wikipedia.orgrsc.org
The spatial arrangement and electronic interplay between the phenyl, oxime, and nitro groups are crucial for its chemical behavior and potential applications in research. The presence of both a nucleophilic oxime nitrogen and an electrophilic carbon atom in the C=N bond, influenced by the adjacent nitro group, allows for a diverse range of chemical transformations.
Below is a table summarizing some of the key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C8H8N2O3 | nih.gov |
| Molecular Weight | 180.16 g/mol | nih.gov |
| IUPAC Name | N-(2-nitro-1-phenylethylidene)hydroxylamine | nih.gov |
| CAS Number | 21205-24-3 | nih.gov |
Academic Research Trajectories and Scope of the Compound within Nitro-Oxime Chemistry
Academic research involving compounds containing both nitro and oxime functionalities is an expanding field. The unique reactivity of these bifunctional compounds makes them valuable intermediates in organic synthesis. scispace.comuts.edu.au Research in nitro chemistry has a long history, yet new reactions and methodologies are continually being discovered due to the diverse reactivity of the nitro group. nih.gov
The study of nitro-oxime compounds like this compound is situated within the broader context of developing new synthetic methods. For instance, the tandem reactions of aliphatic nitro compounds can lead to the formation of α-oxygenated oxime derivatives, highlighting the synthetic utility of this class of molecules. rsc.org Furthermore, the oxime-nitrone tautomerism is a subject of ongoing investigation, with studies revealing that this isomerization can be more complex than previously thought and can influence the outcome of nucleophilic addition reactions. rsc.orgresearchgate.net The potential for these compounds to serve as precursors for biologically active molecules, such as nitric oxide donors, is also a significant area of research. nih.gov
The future of nitro chemistry, including the study of nitro-oxime compounds, is expected to be increasingly important for the development of elaborate synthetic strategies and new materials. nih.gov The unique chemical properties of the nitro group will continue to drive innovation in both organic and inorganic chemistry. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
21205-24-3 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-(2-nitro-1-phenylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H8N2O3/c11-9-8(6-10(12)13)7-4-2-1-3-5-7/h1-5,11H,6H2 |
InChI Key |
VZXWHAIIKCIOBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)C[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitro 1 Phenylethan 1 One Oxime and Analogues
Classical Condensation Reactions for Oxime Formation
The most conventional and widely employed method for synthesizing oximes is the condensation reaction between a carbonyl compound and hydroxylamine (B1172632) or its salts. This approach is fundamental in organic chemistry for the conversion of aldehydes and ketones into their corresponding oximes.
Reaction of Carbonyl Precursors with Hydroxylamine and its Salts
The synthesis of 2-Nitro-1-phenylethan-1-one oxime typically begins with its corresponding carbonyl precursor, 2-nitro-1-phenylethan-1-one. This precursor is reacted with hydroxylamine or, more commonly, its stable salt form, hydroxylamine hydrochloride (NH₂OH·HCl). orgsyn.orgarpgweb.com The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon. This is followed by dehydration, ultimately forming the C=NOH functional group characteristic of an oxime.
The general reaction is as follows: C₆H₅C(O)CH₂NO₂ + NH₂OH·HCl → C₆H₅C(=NOH)CH₂NO₂ + HCl + H₂O
This method is a reliable route for producing a wide array of oximes. For instance, various substituted acetophenone (B1666503) oximes have been successfully synthesized using this classical approach, highlighting its broad applicability. arpgweb.com The reaction is often carried out in a suitable solvent, such as ethanol, to facilitate the dissolution of the reactants. orgsyn.org
Catalytic Enhancements in Oxime Synthesis (Acidic and Basic Conditions)
The rate and efficiency of oxime formation can be significantly influenced by the pH of the reaction medium. Catalysts, both acidic and basic, are frequently employed to optimize the reaction conditions.
Basic Conditions: A base is often added to neutralize the hydrochloric acid liberated when hydroxylamine hydrochloride is used. This shifts the equilibrium towards the free hydroxylamine, which is the active nucleophile. Common bases used for this purpose include pyridine (B92270) or potassium hydroxide. orgsyn.orgarpgweb.com The use of a base like pyridine, which can also act as the solvent, is a classic method, though it has drawbacks regarding toxicity and environmental concerns. nih.gov
Acidic Conditions: The reaction is typically fastest under mildly acidic conditions. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydroxylamine. However, at very low pH, the hydroxylamine itself becomes protonated (NH₃OH⁺), rendering it non-nucleophilic and thus inhibiting the reaction. Therefore, careful control of pH is crucial for maximizing the yield. Natural acids, such as those found in citrus limetta fruit juice, have also been explored as environmentally benign catalysts. ijprajournal.com
Green Chemistry Approaches in Oxime Production
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. ijprajournal.comd-nb.info
One notable green method for oxime synthesis involves solvent-free reactions using grinding techniques, also known as grindstone chemistry. nih.gov In this method, the carbonyl compound, hydroxylamine hydrochloride, and a catalyst like bismuth(III) oxide (Bi₂O₃) are ground together in a mortar and pestle at room temperature. nih.govd-nb.info This technique avoids the use of volatile and often toxic organic solvents, reduces reaction times, and simplifies the work-up procedure, leading to excellent yields of the desired oxime. nih.gov
The use of natural, biodegradable catalysts is another green alternative. Aqueous extracts of plants or fruit juices containing natural acids can effectively catalyze the oximation reaction, replacing harsh and corrosive mineral acids. ijprajournal.com
Oxidative Transformations for Alpha-Oximino Ketone Synthesis
An alternative synthetic route to α-oximino ketones involves the oxidative transformation of suitable precursors, such as secondary nitroalkanes. This approach bypasses the need for an α-nitroketone starting material.
Oxidation of Nitroalkanes to Alpha-Oximino Carbonyls
Secondary nitroalkanes can be converted into oximes through nitrosation, which is an oxidative process. researchgate.net For the synthesis of this compound, the conceptual precursor would be 1-phenyl-2-nitroethane. The reaction can be efficiently carried out using sodium nitrite (B80452) (NaNO₂) under neutral, aqueous conditions. researchgate.net This method is particularly advantageous for substrates that are sensitive to acidic conditions. researchgate.net
The general transformation is: R₂CH(NO₂) + HNO₂ → R₂C=NOH + H₂O + other byproducts
This reaction demonstrates that depending on the substituents on the nitroalkane, the transformation can lead to either ketones or oximes. The presence of an electron-withdrawing group, such as the phenyl group in the target structure's backbone, influences the reaction's outcome. researchgate.net
Mechanistic Insights into Oxidative Rearrangements
The mechanism of oxime formation from secondary nitroalkanes via nitrosation is a subject of detailed study. It is proposed that the reaction proceeds through the aci-nitro or nitronate form of the nitroalkane, which is generated in situ. researchgate.net
The key steps are believed to be:
Nitronate Formation: The secondary nitroalkane tautomerizes or is deprotonated to its nitronate anion form.
Nucleophilic Attack: The nitronate anion acts as a nucleophile, attacking a nitrosating species. Under neutral conditions with sodium nitrite, it is suggested that the nitroalkane itself helps to generate the necessary nitrosating species from the nitrite anion. researchgate.net
Intermediate Formation and Rearrangement: A complex series of steps follows, leading to an intermediate that ultimately rearranges and eliminates water to yield the stable oxime.
A fascinating aspect of this reaction is the potential for autocatalysis, where the secondary nitro derivative catalyzes its own transformation by facilitating the in-situ generation of the nitrosating species. researchgate.net
Reductive Pathways from Nitro Compounds to Oximes
A prominent method for synthesizing oximes involves the reduction of nitroalkenes. mdma.ch The reduction of 1-phenyl-2-nitropropene (B101151), an analogue of the parent nitro compound for this compound, has been demonstrated using iron and acid. mdma.ch This general approach highlights the transformation of a nitro group to an oxime. The process typically involves reacting the nitroalkene with iron turnings in the presence of an acid, such as hydrochloric acid, to yield the corresponding ketoxime. mdma.ch The reaction is generally carried out in water at elevated temperatures. mdma.ch
Another related reductive approach involves the transfer hydrogenation of conjugated nitroalkenes. For instance, the reduction of 1-phenyl-2-nitropropene can be achieved using a rhodium catalyst, specifically dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, in the presence of a formic acid/triethylamine azeotrope. chemicalbook.com This method provides a pathway to the corresponding saturated nitro compound, which can be a precursor to the oxime. chemicalbook.com
The general synthetic relationship starts from aromatic aldehydes and nitroalkanes, which react to form a nitroalkene. mdma.ch This intermediate can then be reduced to form the oxime. mdma.ch For example, benzaldehyde (B42025) can react with a nitroalkane to form a phenyl-substituted nitroalkene, which upon reduction yields the desired oxime. mdma.ch
Metal-Mediated and Metal-Catalyzed Methods in Oxime Synthesis
Metal-containing reagents and catalysts play a crucial role in the synthesis of oximes. researchgate.net These methods can offer high yields and selectivity under mild conditions.
One approach involves the use of copper(II) sulfate (B86663) (CuSO₄) and potassium carbonate (K₂CO₃) to catalyze the reaction of aldehydes and ketones with hydroxylamine hydrochloride. researchgate.net This method has been shown to be highly stereoselective. researchgate.net
Copper-mediated tandem reactions have also been developed. For example, a copper-powder-mediated tandem hydroamination cyclization–hydrocyanation of alkyne-tethered ketoximes provides a route to cyano-substituted cyclic nitrones. researchgate.net While not a direct synthesis of this compound, this illustrates the utility of copper in oxime-related transformations.
A method for the synthesis of aliphatic nitriles from cyclobutanone (B123998) oxime derivatives has been developed using sulfuryl fluoride (B91410) (SO₂F₂) and a copper catalyst. beilstein-journals.orgbeilstein-archives.org This reaction proceeds through a ring-opening cross-coupling mechanism and demonstrates the activation of the N-O bond in the oxime by the metal catalyst. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org
Brønsted acid-catalyzed synthesis of nitriles from aldehydes can proceed through an oxime intermediate. organic-chemistry.org This highlights the versatility of oximes in metal-free catalytic systems as well.
The oxidation of oximes to produce nitroalkanes is another related transformation, which can be catalyzed by nanoporous skeleton metal hybrid catalysts. patsnap.com This demonstrates the reversible nature of the nitro-to-oxime transformation under different catalytic conditions.
The reductive acylation of 1-phenylpropan-2-one oxime using iron(II) acetate (B1210297) is another example of a metal-mediated transformation of an oxime. researchgate.net
Stereoselective Synthesis and Control of E/Z Isomerism in Oxime Products
The control of E/Z isomerism in oxime synthesis is critical, as the different isomers can exhibit distinct chemical reactivity and biological activity.
A highly stereoselective synthesis of the E-isomer of aldoximes can be achieved through a base-catalyzed domino aza-Michael/retro-Michael reaction. researchgate.net This method has been shown to produce the E-diastereomer in high yields and with excellent diastereomeric purity. researchgate.net
In some syntheses of oxime derivatives, a mixture of (E) and (Z) isomers is obtained. For example, the reaction of 2-bromo-1-phenylethanone derivatives with 2-methyl-4(5)-nitro-1H-imidazole followed by reaction with hydroxylamine hydrochloride can lead to a mixture of isomers, with the (Z)-isomer often being the predominant product. uv.mx
A method for the stereoselective synthesis of the E isomer of aryl alkyl oximes involves treating a solution of a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions. google.com This process selectively precipitates the E isomer as an immonium complex, which can then be neutralized to yield the pure E oxime. google.com This has been successfully applied to various aryl alkyl ketoximes, resulting in greater than 98% purity of the E isomer. google.com
The development of methods for the synthesis of aliphatic nitriles from cyclobutanone oxime derivatives has also shown high selectivity for the (E)-configuration in the resulting olefin-containing products. beilstein-archives.orgbeilstein-journals.org
Chemical Reactivity and Mechanistic Investigations of 2 Nitro 1 Phenylethan 1 One Oxime
Reactivity Profile of the Oxime Functional Group
The oxime functional group (C=N-OH) in 2-Nitro-1-phenylethan-1-one oxime is a versatile reactive center, capable of participating in a variety of reactions. Its reactivity stems from the nucleophilic character of the nitrogen and oxygen atoms, the potential for rearrangement and fragmentation, the ability to form radical intermediates, and its relationship with nitrile species.
Nucleophilic Character and Derivatives (O- and N-Functionalizations)
The lone pairs of electrons on the nitrogen and oxygen atoms of the oxime group confer nucleophilic properties to the molecule. This allows for functionalization at both the oxygen (O-functionalization) and nitrogen (N-functionalization) atoms.
O-Functionalization: The oxygen atom can be acylated or silylated. For instance, sequential acylation-silylation of related nitroalkanes can lead to the formation of O-silylated α-acyloxyoximes. researchgate.net This transformation proceeds through the deprotonation of the nitro compound, followed by treatment with an acyl chloride to form an acyl nitronate, which is then silylated. researchgate.net
N-Functionalization: The nitrogen atom's nucleophilicity is evident in reactions like the formation of nitrones through alkylation or oxidation.
The nucleophilic character of oximes is also central to ligation reactions, where the oxime condenses with an aldehyde or ketone. This reactivity can be enhanced through nucleophilic catalysis, for example, by aniline, to form stable C=N-O linkages. nih.gov
Beckmann-Type Rearrangements and Fragmentation Reactions
The Beckmann rearrangement is a characteristic reaction of oximes, involving the transformation of an oxime into an amide or a nitrile under acidic conditions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by acids like sulfuric acid, polyphosphoric acid, or via reagents such as tosyl chloride and thionyl chloride that convert the hydroxyl group into a better leaving group. wikipedia.org
For ketoximes like this compound, the Beckmann rearrangement would be expected to yield a substituted amide. The reaction proceeds through the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen. wikipedia.org This migration is stereospecific for ketoximes. wikipedia.org
However, a competing reaction pathway is the Beckmann fragmentation. This fragmentation becomes significant when the group alpha to the oxime can stabilize a carbocation. wikipedia.org In the case of this compound, the presence of the phenyl group could potentially stabilize a carbocation, making fragmentation a viable process. The products of Beckmann fragmentation are a nitrile and a carbocation. wikipedia.org The choice between rearrangement and fragmentation can often be controlled by the selection of the promoting reagent and solvent conditions. wikipedia.org For example, the use of chlorosulfonic acid in toluene (B28343) has been reported as an efficient system for the Beckmann rearrangement of various ketoximes to their corresponding amides. ionike.com
It has been noted that under strongly acidic conditions, such as in the presence of triflic acid, Beckmann rearrangement of a similar structure, 1,2,2-triarylethan-1-one oxime, did not occur, possibly due to the formation of a diprotonated species. frontiersin.org
Formation and Reactivity of Iminyl and Iminoxyl Radicals
The N-O bond in the oxime group is relatively weak and can undergo homolytic cleavage upon thermal or photochemical stimulation to generate iminyl and iminoxyl radicals. researchgate.net Iminoxyl radicals, also known as oxime radicals, are N-oxyl radicals characterized by a carbon-nitrogen double bond connected to the N-O• fragment. nih.govbeilstein-journals.org This structural feature distinguishes them from other N-oxyl radicals and influences their reactivity. nih.gov
Iminoxyl radicals can be generated from oximes through oxidation by various reagents, including cerium(IV) ammonium (B1175870) nitrate (B79036), lead tetraacetate, and silver(I) oxide. nih.gov Once formed, these radicals can participate in a variety of reactions, including:
Dimerization: Iminoxyl radicals can dimerize to form C-O, O-N, or N-N bonds, though these dimers are often unstable. nih.gov
Decomposition: The decomposition of iminoxyl radicals can lead to the formation of carbonyl compounds, nitrogen gas (N₂), and nitrous oxide (N₂O). nih.gov A proposed decomposition pathway for di-tert-butyliminoxyl radical involves the formation of an iminyl radical, a ketone, and nitric oxide. nih.gov
Intramolecular Hydrogen Atom Transfer (HAT): In appropriately substituted oximes, the iminoxyl radical can undergo intramolecular 1,5-HAT to generate a C-centered radical, which can then undergo further reactions like cyclization. nih.gov
Cyclization Reactions: Iminoxyl radicals are key intermediates in oxidative cyclization reactions for the synthesis of heterocyclic compounds like isoxazolines and 1,4,2-oxathiazoles. nih.gov For example, the DDQ-mediated oxidative cyclization of thiohydroximic acids proceeds through an iminoxyl radical intermediate. nih.gov
The geometry of iminoxyl radicals differs from their parent oximes, with a larger C=N-O angle and a shorter N-O bond. researchgate.net
Interconversion Pathways between Oximes and Nitrile Species
Oximes can be converted to nitriles through dehydration reactions. This transformation is particularly common for aldoximes but can also occur with ketoximes under certain conditions. ionike.comsciencemadness.org The dehydration of aldoximes to nitriles can be achieved using various reagents, including chlorosulfonic acid in toluene. ionike.com
The conversion of an oxime to a nitrile is essentially a dehydration process that can be catalyzed by acids. sciencemadness.orgyoutube.com The mechanism involves the protonation of the oxime's hydroxyl group to create a good leaving group (water). A subsequent rearrangement and elimination of water lead to the formation of the nitrile. youtube.com This conversion can also be facilitated by enzymes like aldoxime dehydratases (Oxd). nih.gov
Conversely, nitrile oxides, which can be generated from nitro compounds in superacidic media, can be intercepted by nucleophiles to form oximes. frontiersin.org
Reactivity Profile of the Nitro Functional Group
The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the rest of the molecule.
Electron-Withdrawing Effects and Activation of Adjacent Carbon Atoms
The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, has a profound impact on the adjacent carbon atom in this compound. nih.gov
Activation of α-Hydrogens: The nitro group significantly increases the acidity of the hydrogen atoms on the adjacent carbon (the α-carbon). This makes the α-hydrogens susceptible to deprotonation by a base, forming a nitronate anion. nih.gov This anion is a key intermediate in many reactions of nitro compounds.
Nucleophilic Attack: The electron-withdrawing effect of the nitro group deactivates the phenyl ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution, although this is less common for nitroalkanes. More directly, the reduced electron density at the carbon atom attached to the nitro group makes it more susceptible to nucleophilic attack in certain contexts.
Influence on Radical Reactions: The electron-withdrawing nature of the nitro group can also influence the stability and reactivity of nearby radical centers.
Acidity of Alpha-Hydrogens and Corresponding Carbanion Chemistry
The hydrogens on the carbon atom adjacent to the carbonyl group, known as alpha-hydrogens, exhibit increased acidity. This is attributed to the electron-withdrawing nature of the carbonyl group, which stabilizes the resulting conjugate base, or enolate, through resonance. pressbooks.publibretexts.org The pKa values for α-hydrogens in typical carbonyl compounds are in the range of 16 to 20, making them significantly more acidic than hydrogens in alkanes (pKa > 50). pressbooks.pub
The presence of the nitro group in this compound further enhances the acidity of the alpha-hydrogens. The nitro group is a strong electron-withdrawing group, and its presence stabilizes the negative charge of the carbanion formed upon deprotonation. This increased stabilization makes the alpha-hydrogens in nitro compounds more acidic than those in simple carbonyl compounds. youtube.com The resulting carbanion, or enolate, is a key intermediate in various reactions. libretexts.orgyoutube.com
The stability of the enolate is a crucial factor in determining the reactivity of the parent compound. Enolates are potent nucleophiles and can participate in a variety of reactions, including alkylation and aldol-type condensations. youtube.com The formation of the enolate is typically achieved by using a strong base, such as lithium diisopropylamide (LDA), which can effectively deprotonate the alpha-carbon. libretexts.orgyoutube.com
Table 1: Approximate pKa Values of Alpha-Hydrogens in Various Carbonyl Compounds
| Compound | pKa of α-Hydrogen |
| Aldehyde | ~17 |
| Ketone | ~20 |
| Ester | ~25 |
| β-Diketone | ~9 |
This table illustrates the relative acidity of alpha-hydrogens in different carbonyl-containing functional groups. The data is compiled from various sources. youtube.com
Utility as a Leaving Group in Substitution and Elimination Reactions
The oxime functional group, particularly when activated, can serve as a leaving group in both substitution and elimination reactions. The propensity for an atom or group to act as a leaving group is related to its stability as an independent species. In the context of this compound, the oxime moiety is not an inherently good leaving group. However, its reactivity can be enhanced through derivatization.
For instance, conversion of the oxime to an O-sulfonyl or O-acyl derivative significantly improves its leaving group ability. These derivatives can then undergo substitution or elimination reactions under appropriate conditions. youtube.comyoutube.com The specific reaction pathway (substitution vs. elimination) is influenced by several factors, including the nature of the substrate, the strength and type of the nucleophile or base, and the reaction conditions. youtube.comyoutube.comyoutube.com
In substitution reactions (SN1 and SN2), a nucleophile replaces the leaving group. youtube.comyoutube.com In elimination reactions (E1 and E2), a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, resulting in the formation of a double bond. youtube.comyoutube.com The presence of the nitro group can also influence the regioselectivity and stereoselectivity of these reactions.
Interplay and Synergistic Reactivity between Nitro and Oxime Moieties
The presence of both a nitro group and an oxime group in the same molecule gives rise to unique reactivity patterns due to the electronic interplay between these two functional groups. The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the oxime.
This synergistic effect is particularly evident in the generation of nitrile oxides. The dehydration of primary nitro compounds is a well-established method for synthesizing nitrile oxides. researchgate.netchemtube3d.com In the case of α-nitro oximes like this compound, the presence of the nitro group can facilitate the elimination of water from the oxime moiety to form a nitrile oxide intermediate.
This transformation is often promoted by dehydrating agents or through thermal methods. The resulting nitrile oxide is a highly reactive 1,3-dipole that readily participates in cycloaddition reactions. researchgate.netresearchgate.net
Cycloaddition Reactions Involving Nitro Compounds and Nitrile Oxides
Nitrile oxides, which can be generated from oximes, are valuable intermediates in the synthesis of five-membered heterocyclic compounds through 1,3-dipolar cycloaddition reactions. researchgate.netorganic-chemistry.orgacs.org These reactions involve the [3+2] cycloaddition of the nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkene or alkyne. researchgate.netacs.orgwikipedia.org
The cycloaddition of a nitrile oxide with an alkene yields an isoxazoline, while reaction with an alkyne produces an isoxazole. researchgate.netacs.org These heterocyclic systems are present in a wide array of natural products and biologically active molecules. organic-chemistry.orgacs.org The regioselectivity of the cycloaddition is governed by frontier molecular orbital interactions between the nitrile oxide and the dipolarophile. wikipedia.org
Various methods have been developed for the in-situ generation of nitrile oxides from aldoximes, including oxidation with reagents like tert-butyl hypoiodite (B1233010) (t-BuOI), sodium chloride/oxone, and hypervalent iodine reagents. researchgate.netorganic-chemistry.orgacs.org These methods offer mild and efficient routes to nitrile oxides, which can then be trapped with a dipolarophile to afford the desired cycloadduct. researchgate.netorganic-chemistry.org
Table 2: Examples of Cycloaddition Reactions with In Situ Generated Nitrile Oxides
| Oxidant/Conditions | Dipolarophile | Product | Yield (%) |
| t-BuOI, 2,6-lutidine | Styrene | 3,5-Diphenyl-4,5-dihydroisoxazole | 88 |
| NaCl, Oxone, Na2CO3 | Phenylacetylene | 3,5-Diphenylisoxazole | up to 85 |
| PhI(OAc)2, TFA (cat.) | Various alkenes | 3,5-Disubstituted 2-isoxazolines | up to 91 |
This table summarizes the yields of cycloaddition products obtained from the reaction of in situ generated benzonitrile (B105546) oxide with different dipolarophiles under various oxidative conditions. researchgate.netorganic-chemistry.org
Nitroalkenes can also participate in cycloaddition reactions. For instance, intramolecular 1,3-dipolar cycloaddition of a nitrile oxide generated from a nitroalkene can lead to the formation of fused heterocyclic systems. researchgate.net Furthermore, nitroarenes can undergo reductive cycloaddition with alkynes to produce indoles. nih.gov
Derivatization and Advanced Functionalization Strategies for 2 Nitro 1 Phenylethan 1 One Oxime
Esterification and Etherification of the Oxime Hydroxyl Group
The hydroxyl group of the oxime is a prime target for derivatization through esterification and etherification, yielding oxime esters and oxime ethers, respectively. These derivatives are significant as they serve as versatile precursors in organic synthesis.
Esterification: The reaction of ketoximes with acid chlorides or acid anhydrides is a common method for producing oxime esters. arpgweb.com For instance, acetophenone (B1666503) oximes can be reacted with reagents like terphthaloyl chloride in a 2:1 molar ratio under basic conditions to form bridged terphthaloyl oxime esters. arpgweb.comrepec.org This process typically involves the disappearance of the oxime hydroxyl group's characteristic signal in spectroscopic analyses (e.g., IR spectroscopy) and the appearance of strong absorption bands corresponding to the new ester (COO) group. arpgweb.com Another approach involves using trifluoroacetic anhydride, which can react with acetophenone oxime to form an O-trifluoroacetyl oxime ester intermediate. unive.it This intermediate is often highly reactive and can proceed to further reactions like the Beckmann rearrangement. unive.it A novel tandem double acylation/rearrangement of aliphatic nitro compounds has also been described as an efficient route to α-acyloxy oxime esters.
Etherification: O-alkylation of the oxime hydroxyl group with various alkyl halides is a standard procedure to synthesize oxime ether derivatives. nih.gov This nucleophilic substitution reaction extends the functional diversity of the parent oxime. The synthesis of oxime ethers is a crucial step in many multi-step synthetic pathways, as the ether linkage can be more stable under certain conditions than the corresponding ester. nih.govresearchgate.net For example, o-nitrobenzyl oxime ethers have been synthesized and used in photo-induced cyclization reactions. chemrxiv.org
Table 1: Reagents for Esterification and Etherification of the Oxime Hydroxyl Group
| Reaction Type | Reagent Class | Specific Example(s) | Resulting Functional Group |
|---|---|---|---|
| Esterification | Acid Chloride | Terphthaloyl Chloride arpgweb.comrepec.org | Oxime Ester |
| Acid Anhydride | Acetic Anhydride, orgsyn.org Trifluoroacetic Anhydride unive.it | Oxime Ester | |
| Etherification | Alkyl Halide | Various Alkyl Halides nih.gov | Oxime Ether |
| Substituted Benzyl Halide | o-Nitrobenzyl Hydroxylamine (B1172632) Hydrochloride chemrxiv.org | Oxime Ether |
Halogenation and Introduction of Halogenated Alkyl Substituents
The introduction of halogens can occur either on the phenyl ring or as part of a substituent on the oxime oxygen. These modifications significantly alter the electronic properties and reactivity of the molecule.
Aromatic Halogenation: The phenyl group of the parent oxime can be subjected to electrophilic aromatic substitution to introduce halogen atoms (F, Cl, Br). While direct halogenation of 2-nitro-1-phenylethan-1-one oxime is not extensively detailed, the existence and use of halogen-substituted acetophenone oxime derivatives are well-documented. For example, 2-chloro-acetophenone oxime is used as a ligand in coordination chemistry. xavier.eduxavier.edu Furthermore, acetophenone oxime ethers bearing fluorine, chlorine, and bromine on the phenyl ring are used as substrates in palladium-catalyzed C-H functionalization reactions, indicating their accessibility as precursors. mdpi.com These reactions demonstrate good tolerance for halogen substituents on the aromatic ring. researchgate.netrsc.org
Halogenated Alkyl Substituents: The synthesis of α-halo oxime ethers can be achieved through metal-mediated nucleophilic substitution. acs.org This involves the reaction of a silylated oxime precursor with a halide source. Additionally, the reaction of oximes with various halogenated alkyl halides via O-alkylation provides a direct route to oxime ethers bearing a haloalkyl chain. nih.gov These compounds are valuable in further synthetic transformations. A visible light-induced, palladium-catalyzed reaction has been developed for the C-H alkylation of oximes using a broad range of primary, secondary, and tertiary alkyl bromides and iodides, showcasing a modern approach to forming C-C bonds with halogenated precursors. nih.gov
Table 2: Strategies for Introducing Halogen Moieties
| Strategy | Reagent/Method | Position of Halogen | Example of Halogenated Structure |
|---|---|---|---|
| Aromatic Ring Halogenation | Electrophilic Aromatic Substitution | Phenyl Ring | 2-Chloro-acetophenone oxime xavier.eduxavier.edu |
| α-Halogenation | Metal-mediated Nucleophilic Substitution acs.org | Carbon alpha to oxime | α-Halo oxime ether acs.org |
| O-Haloalkylation | O-alkylation with Haloalkyl Halides nih.gov | Alkyl chain on oxime ether | O-(haloalkyl)oxime ether nih.gov |
Incorporation of Other Heteroatom-Containing Functional Groups (e.g., Azido (B1232118), Nitroxy)
Beyond halogens, other heteroatom-based functional groups can be incorporated to create derivatives with unique properties. The azido (–N₃) and nitroxy (–ONO₂) groups are of particular interest.
Azido Group Incorporation: The synthesis of α-azido oxime ethers can be accomplished through methods analogous to α-halogenation, often involving nucleophilic substitution on an activated precursor. acs.org These reactions provide a pathway to introduce the energy-rich azido functional group, which can be used for subsequent click chemistry reactions or as a precursor to amines.
Nitroxy Group Incorporation: The introduction of a nitroxy group can be achieved via metal-mediated nucleophilic substitution of silylated oxime precursors with a nitrate (B79036) (NO₃⁻) source, leading to α-nitroxy oximes. acs.org The reaction of tetranitromethane with B-alkylcatecholboranes has also been reported to form unusual dinitrooxime ethers. nih.gov These synthetic routes allow for the incorporation of the nitroxy group, which is a known pharmacophore and energetic functional group. The development of o-nitrobenzyl oxime ethers also highlights the synthesis of complex molecules containing both nitro and oxime ether functionalities. chemrxiv.org
Table 3: Introduction of Azido and Nitroxy Functional Groups
| Functional Group | Synthetic Strategy | Reagent Example | Resulting Derivative |
|---|---|---|---|
| Azido (N₃) | Nucleophilic substitution on α-position acs.org | Azide source (e.g., NaN₃) | α-Azido oxime ether |
| Nitroxy (ONO₂) | Metal-mediated nucleophilic substitution acs.org | Nitrate source (e.g., AgNO₃) | α-Nitroxy oxime |
| Nitro (NO₂) | Reaction with nitrating agents nih.gov | Tetranitromethane nih.gov | Dinitrooxime ether |
Coordination Chemistry and Metal Complexation of Oxime Ligands
Oximes and their derivatives are highly effective ligands in coordination chemistry due to the presence of both nitrogen and oxygen donor atoms. bohrium.comnih.gov They are known to form stable complexes with a wide array of transition metals and can stabilize uncommon oxidation states, such as Ni(III) or Cu(III). xavier.eduxavier.edu
The this compound ligand can coordinate to a metal center in several ways. It can act as a neutral monodentate ligand through its nitrogen atom or, upon deprotonation of the hydroxyl group, as an anionic oximato ligand. The oximato form can act as a bidentate ligand, chelating the metal ion through both the nitrogen and oxygen atoms, forming a stable five-membered ring. nih.gov This N,O-chelation is a common binding mode for oxime-based ligands.
The presence of the electron-withdrawing nitro group on the scaffold of this compound is expected to influence its coordination behavior by modulating the electron density on the phenyl ring and the oxime moiety. Studies on related nitro-containing ligands show that the nitro group can engage in coordinative binding or noncovalent "semicoordination" with metal ions, which can further stabilize the resulting complex. rsc.org Complexes of first-row transition metals such as Fe(II), Co(II), Ni(II), and Cu(II) have been synthesized using acetophenone oxime as a ligand. xavier.eduxavier.edu The geometry of these complexes can vary, with octahedral being a common arrangement for mixed-ligand systems.
Table 4: Metal Complexation Characteristics of Oxime Ligands
| Feature | Description | Relevant Metal Ions | Potential Geometries |
|---|---|---|---|
| Coordination Mode | Monodentate (N-donor); Bidentate (N,O-chelate after deprotonation) nih.gov | Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II) xavier.eduxavier.eduorientjchem.org | Square Planar, Octahedral nih.govorientjchem.org |
| Ligand Type | Neutral Oxime (L) or Anionic Oximate (L⁻) | Lanthanides (La³⁺, Pr³⁺, Nd³⁺) orientjchem.org | --- |
| Electronic Effects | The electron-withdrawing nitro group can influence ligand field strength and complex stability. rsc.org | --- | --- |
| Structural Role | Can act as a primary ligand or form mixed-ligand complexes. orientjchem.org Can form bridging structures. nih.gov | --- | --- |
Compound Index
Table 5: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₈N₂O₃ |
| Acetophenone oxime | C₈H₉NO |
| Terphthaloyl chloride | C₈H₄Cl₂O₂ |
| Acetic anhydride | C₄H₆O₃ |
| Trifluoroacetic anhydride | C₄F₆O₃ |
| o-Nitrobenzyl hydroxylamine hydrochloride | C₇H₉ClN₂O₃ |
| 2-Chloro-acetophenone oxime | C₈H₈ClNO |
| Tetranitromethane | CN₄O₈ |
| B-Alkylcatecholborane | Varies |
| Iron(II) Chloride | FeCl₂ |
| Cobalt(II) Chloride | CoCl₂ |
| Nickel(II) Chloride | NiCl₂ |
Spectroscopic and Structural Elucidation Methodologies for 2 Nitro 1 Phenylethan 1 One Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-Nitro-1-phenylethan-1-one oxime, both ¹H and ¹³C NMR provide critical data for assigning the stereochemistry and confirming the connectivity of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals characteristic signals that can be assigned to the different protons within the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum. The chemical shift of the methylene (B1212753) protons adjacent to the nitro group is influenced by the strong electron-withdrawing nature of this group. The oxime proton (-OH) exhibits a chemical shift that can be sensitive to solvent, concentration, and temperature, and it can be identified by its exchange with deuterium (B1214612) oxide (D₂O).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl-like carbon of the oxime group (C=N) is typically observed in the downfield region. The carbon atoms of the phenyl ring show signals in the aromatic region, and the methylene carbon attached to the nitro group appears at a characteristic chemical shift. The specific chemical shifts can be influenced by the stereochemistry (E/Z isomerism) of the oxime group.
Interactive Data Table: Representative NMR Data for Oxime Derivatives
| Compound | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| Representative Oxime 1 | 1.7–1.9 (m, 4H), 2.48 (t, J = 6.5 Hz, 2H), 2.76 (t, J = 6.5 Hz, 2H), 3.35 (br. s, 2H), 6.53 (d, J = 7.5 Hz, 1H), 6.58 (d, J = 7.5 Hz, 1H), 6.97 (t, J = 7.6 Hz, 1H) rsc.org | 147 rsc.org |
| Representative Oxime 2 | 3.6 (br. s, 2H), 6.61 (dm, J = 8.5 Hz, 2H), 7.1 (dm, J = 8.5 Hz, 2H) rsc.org | 127 rsc.org |
Note: The data presented is for representative oxime structures and illustrates the types of signals observed. Specific data for this compound may vary.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. Key absorptions include the O-H stretch of the oxime hydroxyl group, the C=N stretch of the oxime, the asymmetric and symmetric stretches of the nitro group (NO₂), and various C-H and C=C stretching and bending vibrations of the aromatic ring. These bands provide direct evidence for the presence of these key functionalities.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar or weakly polar bonds. For this compound, Raman scattering can provide information on the symmetric vibrations of the nitro group and the vibrations of the phenyl ring. Theoretical studies using Density Functional Theory (DFT) can be employed to predict and assign the vibrational modes in both IR and Raman spectra with greater accuracy. nih.gov
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Oxime (-OH) | O-H Stretch | 3100-3500 (broad) |
| Oxime (C=N) | C=N Stretch | 1620-1690 |
| Nitro (NO₂) | Asymmetric Stretch | 1500-1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300-1370 |
| Aromatic Ring | C=C Stretch | 1400-1600 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol , mass spectrometry confirms this information. nih.gov
Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound may include the loss of the nitro group (NO₂), the hydroxyl group (-OH), or other small neutral molecules. The analysis of these fragment ions helps to piece together the structure of the original molecule. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound. nih.gov
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic methods provide valuable information about the connectivity and functional groups of this compound, X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
X-ray crystallography can definitively establish the stereochemistry of the oxime (E or Z configuration) and provide accurate bond lengths, bond angles, and torsional angles. This detailed structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Electron Paramagnetic Resonance (EPR) for Characterization of Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While this compound itself is not a radical, EPR spectroscopy becomes relevant if the compound is involved in reactions that generate radical intermediates. For instance, under certain chemical or photochemical conditions, the molecule could potentially form radical species. EPR spectroscopy would be the primary tool to identify and study the structure and electronic properties of such transient radical intermediates.
Computational Chemistry and Theoretical Investigations of 2 Nitro 1 Phenylethan 1 One Oxime
Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Reaction Pathways
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. For compounds like 2-Nitro-1-phenylethan-1-one oxime, DFT calculations, often using functionals like B3LYP or ωB97XD with appropriate basis sets (e.g., 6-311G(d,p)), can elucidate a variety of electronic properties. researchgate.netmdpi.com These studies can determine reactivity indices such as electronic chemical potential, global electrophilicity, and global nucleophilicity, which are crucial for predicting how the molecule will interact with other reagents. researchgate.netmdpi.com
For instance, in related nitro-substituted systems, DFT calculations have been used to classify molecules as strong electrophiles, which suggests they are prone to react with electron-rich species. mdpi.com The analysis of electronic chemical potential can predict the direction of electron density flow in a reaction, categorizing it, for example, as a Forward Electron Density Flux (FEDF) process. mdpi.comnih.gov Such calculations are fundamental to understanding and predicting the course of chemical reactions, including cycloadditions, which are common for nitro compounds. researchgate.netresearchgate.net The thermodynamic and kinetic parameters derived from DFT can establish the stability of potential products and the energy barriers for their formation, thus mapping out the most likely reaction pathways. mdpi.com
Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Generic Nitro-Substituted Aromatic System
| Descriptor | Symbol | Typical Value Range (eV) | Significance |
| Electronic Chemical Potential | μ | -5.5 to -4.5 | Tendency of electrons to escape from the system. |
| Chemical Hardness | η | 5.0 to 5.5 | Resistance to change in electron distribution. |
| Global Electrophilicity Index | ω | 2.0 to 4.0 | A measure of the stabilization in energy when the system acquires additional electronic charge. |
| Global Nucleophilicity Index | N | < 1.0 to 2.5 | A measure of the molecule's ability to donate electrons. |
Note: The values in this table are illustrative for related nitro compounds and are typically calculated using DFT methods. Specific values for this compound would require dedicated computational studies.
Conformational Analysis and Stability of Isomeric Forms (E/Z Configuration)
The oxime functional group in this compound can exist as two geometric isomers, (E) and (Z), based on the orientation of the hydroxyl group relative to the phenyl group across the C=N double bond. Computational conformational analysis is essential for determining the relative stabilities of these isomers. researchgate.net By calculating the potential energy surface of the molecule, researchers can identify the global and local energy minima corresponding to stable conformers.
These calculations typically involve geometry optimization of the different isomers, followed by vibrational frequency analysis to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies). The relative energies of the (E) and (Z) isomers, including corrections for zero-point vibrational energy (ZPVE), provide a quantitative measure of their relative stability. Theoretical studies on similar molecules have shown that even small structural changes can lead to significant differences in stability, which in turn can influence the molecule's reactivity and spectroscopic properties. researchgate.net
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for elucidating complex reaction mechanisms step-by-step. For a molecule like this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as cyclizations or rearrangements. rsc.org Quantum chemical calculations can map the entire reaction pathway, identifying reactants, transition states, intermediates, and products. rsc.orgmdpi.com
For example, in studies of related nitro compounds, computational modeling has been used to investigate cycloaddition reactions. mdpi.comresearchgate.net These investigations locate the transition state structures connecting reactants to products and calculate the associated activation energies. mdpi.com This information reveals whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism. In some cases, zwitterionic intermediates have been computationally identified, which fundamentally alters the understanding of the reaction pathway. nih.govmdpi.com By comparing the energy barriers of competing pathways, a preferred reaction mechanism can be determined, offering explanations for experimentally observed product distributions and regioselectivity. mdpi.comrsc.org
Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step
| Structure | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Description |
| Reactants | 0.0 | 0.0 | Starting materials |
| Pre-reaction Complex | -2.5 | +5.0 | Weakly bound reactant molecules |
| Transition State | +13.6 | +19.9 | Highest energy point along the reaction coordinate |
| Intermediate | -5.0 | -1.0 | A stable species formed during the reaction |
| Product | -20.0 | -15.0 | Final compound(s) |
Note: This table represents a generic energy profile for a single reaction step as determined by computational modeling. The values are hypothetical and serve to illustrate the data obtained from such studies.
Molecular Orbital Analysis and Prediction of Reactive Sites
Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful for predicting reactivity. researchgate.netresearchgate.net The energy and spatial distribution of the HOMO indicate the sites most susceptible to electrophilic attack (nucleophilic sites), while the LUMO reveals the sites prone to nucleophilic attack (electrophilic sites). researchgate.net
For this compound, the HOMO would likely be distributed over the phenyl ring and the oxime group, while the LUMO would be expected to have significant contributions from the nitro group and the C=N bond. researchgate.net The HOMO-LUMO energy gap is another critical parameter obtained from MO analysis; a smaller gap generally implies higher reactivity. mdpi.com
Furthermore, local reactivity descriptors, derived from conceptual DFT, can pinpoint the most reactive atoms within the molecule. mdpi.comresearchgate.net These descriptors include Fukui functions or local electrophilicity/nucleophilicity indices, which quantify the reactivity of specific atomic sites. mdpi.com For instance, in related nitroalkenes, the β-carbon of the nitrovinyl group is often identified as a strong electrophilic center. researchgate.net This level of detailed analysis allows for precise predictions of regioselectivity in chemical reactions.
Applications in Advanced Organic Synthesis and Utility As a Building Block
Precursor for Diverse Nitrogen-Containing Heterocyclic Compounds
2-Nitro-1-phenylethan-1-one oxime is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of both a nitro group and an oxime functionality allows for a range of cyclization strategies to form rings such as isoquinolines, 1,2-oxazines, and isoxazolines. numberanalytics.com
Isoquinolines: The synthesis of isoquinoline (B145761) N-oxides can be achieved through the intramolecular oxidative cyclization of ketoximes with alkenes. nih.gov While modern methods often involve transition-metal-catalyzed C-H activation/annulation from oximes, electrophilic cyclizations are also common. nih.gov
1,2-Oxazines: These heterocycles can be synthesized through various methods, often involving the trapping of transient reactive species containing an N-O bond. clockss.org For instance, the intramolecular Diels-Alder reaction of suitably tethered hydroxamates can yield 1,2-oxazines. clockss.org Additionally, the reduction of a nitro group in certain enamines can lead to the formation of bicyclic 1,2-oxazinane (B1295428) hemiaminals. researchgate.net Natural products containing the 1,2-oxazine scaffold have been isolated from various sources, highlighting the importance of this heterocyclic system. rsc.org
Isoxazolines: Isoxazolines are important intermediates in organic synthesis and can be prepared from oximes through several routes. rsc.org A common method is the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from the oxime, with a dipolarophile. chemrxiv.orgnih.gov This can be achieved by halogenation of the oxime followed by base-promoted elimination or by the dehydration of primary nitro compounds. chemrxiv.orgorganic-chemistry.org Electrochemical methods have also been developed for the synthesis of isoxazolines from oximes, offering a greener alternative to traditional chemical oxidants. nih.gov
Table 1: Synthesis of Heterocyclic Compounds from Oxime Precursors
| Heterocycle | Synthetic Method | Key Features |
| Isoquinoline N-Oxides | Intramolecular oxidative cyclization of ketoximes with alkenes | Can be achieved using oxidants like phenyliodine bis(trifluoroacetate) (PIFA). nih.gov |
| 1,2-Oxazines | Intramolecular Diels-Alder of hydroxamates | Thermally induced cycloaddition. clockss.org |
| 1,2-Oxazines | Reduction of nitro enamines | Leads to bicyclic 1,2-oxazinane structures. researchgate.net |
| Isoxazolines | 1,3-Dipolar cycloaddition of in situ generated nitrile oxides | Nitrile oxides can be formed from oximes via halogenation/elimination or from nitro compounds via dehydration. chemrxiv.orgorganic-chemistry.org |
| Isoxazolines | Electrochemical synthesis | A greener method that avoids toxic oxidizing reagents. nih.gov |
Intermediate in the Synthesis of Functionalized Amines and Amino Alcohols
The dual functionality of this compound makes it a strategic intermediate for preparing functionalized amines and amino alcohols. The nitro group can be reduced to an amine, while the oxime can be hydrolyzed to a ketone or also reduced to an amine, offering multiple pathways for structural elaboration. numberanalytics.comnih.gov
The reduction of nitro compounds is a fundamental transformation that can yield nitroso, oxime, and amino groups. nih.gov Similarly, oximes can be readily reduced to primary amines using various reducing agents. numberanalytics.com This versatility allows for the synthesis of vicinal (1,2-) amino alcohols, which are important structural motifs in many biologically active molecules and pharmaceutical agents. organic-chemistry.orgnih.govorganic-chemistry.org
Several synthetic strategies have been developed for the preparation of 1,2-amino alcohols. These include the reductive cross-coupling of imines with aldehydes or ketones, as well as the ring-opening of aziridines. organic-chemistry.orgorganic-chemistry.org More recent advancements include enzymatic cascades and ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, providing enantiomerically pure amino alcohols. nih.govnih.govtaylorfrancis.com
Table 2: Synthetic Routes to Functionalized Amines and Amino Alcohols
| Product | Precursor Type | Key Transformation |
| Primary Amines | Nitro Compounds | Reduction of the nitro group. nih.gov |
| Primary Amines | Oximes | Reduction of the oxime group. numberanalytics.com |
| 1,2-Amino Alcohols | Imines and Aldehydes/Ketones | Reductive cross-coupling. organic-chemistry.org |
| 1,2-Amino Alcohols | Aziridines | Nucleophilic ring-opening. organic-chemistry.org |
| Enantiopure 1,2-Amino Alcohols | α-Ketoamines | Asymmetric transfer hydrogenation. nih.gov |
| Enantiopure 1,2-Amino Alcohols | l-Phenylalanine | Multi-enzyme cascade reactions. nih.gov |
Building Block for Specialty Organic Chemicals and Advanced Materials
The unique chemical reactivity of this compound positions it as a valuable building block for the synthesis of specialty organic chemicals and advanced materials. The incorporation of nitro and oxime functionalities into a single molecule provides a platform for creating complex structures with tailored properties.
For instance, the oxime group is a key feature in the synthesis of various functional materials. numberanalytics.com The ability of the nitro group to be transformed into other functionalities further expands the scope of accessible molecules. sci-hub.se This dual reactivity is exploited in the construction of naphtho[1,2-e] chemrxiv.orgorganic-chemistry.orgoxazine derivatives, which have shown potential as anticancer and antifungal agents. nih.govdoi.org The synthesis often involves a one-pot, multicomponent reaction, which is an efficient and environmentally friendly approach. nih.gov
Role in the Synthesis of Complex Molecular Scaffolds for Chemical Research
In the field of chemical research, this compound serves as a cornerstone for the construction of intricate molecular scaffolds. The strategic placement of the nitro and oxime groups allows for sequential or tandem reactions to build molecular complexity efficiently.
The ability of oximes to participate in cyclization reactions is a powerful tool for creating heterocyclic frameworks. numberanalytics.com For example, the reaction of oximes with alkenes can lead to the formation of isoxazolines, which can serve as intermediates for further synthetic transformations. rsc.orgorganic-chemistry.org Furthermore, the nitro group can direct the formation of specific isomers or be converted into other functional groups to enable subsequent reactions. nih.gov This controlled and stepwise approach is crucial for the synthesis of complex natural products and other target molecules in chemical research.
Strategic Exploitation of Nitro and Oxime Transformations for Diverse Functional Group Interconversions
The true synthetic power of this compound lies in the strategic exploitation of the distinct yet complementary reactivity of its nitro and oxime functionalities. This allows for a wide array of functional group interconversions, providing access to a broad spectrum of chemical structures.
The nitro group is a strong electron-withdrawing group that can be transformed into a variety of other functional groups. nih.gov A classic example is the Nef reaction, which converts a primary or secondary nitroalkane into a ketone. organic-chemistry.org The nitro group can also be reduced to an amine, as previously mentioned. nih.gov
The oxime group also offers a rich landscape of chemical transformations. It can be hydrolyzed to a carbonyl group, reduced to an amine, or undergo rearrangement reactions. numberanalytics.com Furthermore, oximes can be converted to nitriles through dehydration. numberanalytics.com The ability to selectively transform one functional group in the presence of the other is a key advantage in multistep organic synthesis. For example, a tandem double acylation/ chemrxiv.orgchemrxiv.org-rearrangement of nitro compounds can lead to α-acyloxy oxime esters, demonstrating a sophisticated interplay of the reactivities of both groups. rsc.org
Table 3: Key Transformations of Nitro and Oxime Groups
| Functional Group | Transformation | Product Functional Group |
| Nitro | Reduction | Amine nih.gov |
| Nitro | Nef Reaction | Ketone organic-chemistry.org |
| Oxime | Reduction | Amine numberanalytics.com |
| Oxime | Hydrolysis | Carbonyl (Ketone/Aldehyde) numberanalytics.com |
| Oxime | Dehydration | Nitrile numberanalytics.com |
| Nitro/Oxime | Tandem Acylation/Rearrangement | α-Acyloxy oxime ester rsc.org |
Q & A
Q. What advanced refinement techniques improve accuracy in nitro-oxime crystallography?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
